molecular formula C10H16N2O B12986316 1-(4-Aminophenyl)-2-(ethylamino)ethanol

1-(4-Aminophenyl)-2-(ethylamino)ethanol

Cat. No.: B12986316
M. Wt: 180.25 g/mol
InChI Key: AOALWTHLSQWHDJ-UHFFFAOYSA-N
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Description

Contextualization within Amine and Ethanolamine (B43304) Chemistry

1-(4-Aminophenyl)-2-(ethylamino)ethanol, with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol , is structurally characterized by a phenyl ring substituted with a primary amino group at the para position, and an ethanolamine side chain at the first carbon. nih.gov This side chain contains a secondary amine with an ethyl group and a hydroxyl group.

The presence of the primary aromatic amine group means the compound can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation at the nitrogen atom. The aromatic ring itself is activated towards electrophilic substitution due to the electron-donating nature of the amino group.

The ethanolamine portion of the molecule introduces the chemical reactivity associated with both alcohols and secondary amines. The hydroxyl group can participate in esterification and etherification reactions, while the secondary amine is a nucleophilic center and can be further alkylated or acylated. The bifunctional nature of the ethanolamine moiety is a key aspect of its chemical utility.

Overview of Research Significance and Academic Relevance

The primary academic and industrial significance of this compound lies in its role as a crucial intermediate in the synthesis of more complex molecules. A prominent example is its use in the preparation of Mirabegron, a medication for overactive bladder. google.com A patented synthetic route describes the reduction of a precursor, (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, to yield the aminophenyl derivative, highlighting the compound's importance in pharmaceutical manufacturing. google.com

While its application as a synthetic intermediate is well-documented, detailed academic studies focusing solely on the properties and broader applications of this compound are less common in publicly available literature. Its value is primarily realized in its transformation into other high-value chemical entities.

Physicochemical Properties of this compound and Related Compounds

Property Value Compound
Molecular Formula C10H16N2O This compound nih.gov
Molecular Weight 180.25 g/mol This compound nih.gov

Interactive Data Table: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 25633-98-1
PubChem CID 49874531
SMILES CCNCC(C1=CC=C(C=C1)N)O
InChI InChI=1S/C10H16N2O/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,10,12-13H,2,7,11H2,1H3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(ethylamino)ethanol

InChI

InChI=1S/C10H16N2O/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,10,12-13H,2,7,11H2,1H3

InChI Key

AOALWTHLSQWHDJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC=C(C=C1)N)O

Origin of Product

United States

Investigation of Biological Activities and Mechanisms of Action of 1 4 Aminophenyl 2 Ethylamino Ethanol and Derivatives

Exploration of Pharmacological Potentials

The pharmacological potential of phenylethanolamine derivatives is often linked to their ability to interact with aminergic neurotransmitter systems due to their structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

The adrenergic system, which mediates the "fight-or-flight" response, is a primary target for many phenylethanolamine compounds. Research on derivatives of the core structure provides evidence of these interactions. A study on 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane (α-methyl INPEA), a structural analog, investigated its β-adrenoreceptor blocking activity. nih.gov The introduction of a methyl group to the ethanolamine (B43304) side chain of its parent compound, INPEA, was found to modify its effect on β-adrenoceptors. nih.gov

In experiments using isolated turtle heart preparations, the blocking activity (expressed as a pA2 value) of the erythro-isomer of α-methyl INPEA was found to be lower than that of INPEA, while the threo-isomer was significantly weaker. nih.gov This suggests that stereochemistry and minor structural modifications can substantially alter the affinity and activity at adrenergic receptors.

Further experiments in cats showed that α-methyl INPEA could competitively block the peripheral vasodilator effects of isoprenaline, a known β-agonist. nih.gov However, it had a minimal impact on the cardiac stimulant effects of the catecholamine. nih.gov These findings support the hypothesis that β-adrenoceptors are not a single uniform type but a family of receptors, and that specific molecular modifications can lead to selective blocking of certain β-receptor-mediated responses. nih.gov

Table 1: Adrenergic Receptor Blocking Activity of INPEA and a Derivative

CompoundPreparationpA2 Value (Blocking Activity)
INPEAIsolated Turtle Heart6.9
erythro-α-methyl INPEAIsolated Turtle Heart5.3
threo-α-methyl INPEAIsolated Turtle HeartExtremely Weak

The dopaminergic system is crucial for motor control, motivation, and reward. While the structural backbone of 1-(4-Aminophenyl)-2-(ethylamino)ethanol suggests a potential for interaction with monoamine systems, specific research detailing its direct binding affinity or functional activity at dopaminergic receptors is not extensively documented in publicly available literature. Studies on the broad effects of ethanol (B145695) on dopaminergic neurons show that it can increase the firing rate of these neurons in the ventral tegmental area (VTA). nih.govnih.gov However, it is critical to note that ethanol (C2H5OH) is a distinct chemical entity from this compound, and these findings cannot be directly extrapolated to the latter.

General Biological Activity Screening

Screening for general biological activities, such as antioxidant and anti-inflammatory properties, is a common step in evaluating the potential utility of novel chemical compounds.

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The chemical structure of this compound contains an aminophenol group, a moiety known to be present in compounds with antioxidant capabilities. Research into related aminophenol and ethanolamine derivatives has shown notable antioxidant activity.

For instance, a study on N-palmitoyl-ethanolamine (PEA) derivatives investigated their ability to counteract oxidative stress. nih.govnih.gov Two compounds, phenyl-carbamic acid hexadecyl ester and 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide, were highlighted for their antioxidant properties. nih.govnih.gov Similarly, studies on other novel o-aminophenol derivatives have demonstrated excellent radical scavenging activity, with some showing antioxidant effects superior to the standard compound quercetin (B1663063) in certain assays. nih.gov These findings suggest that the broader class of aminophenol-containing compounds warrants investigation for antioxidant potential.

Inflammation is a biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a priority. Research on derivatives has provided insights into potential anti-inflammatory effects.

A study evaluating a library of N-palmitoyl-ethanolamine (PEA) analogues found that certain derivatives could significantly reduce the release of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net The compounds phenyl-carbamic acid hexadecyl ester and 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide demonstrated a significant, dose-dependent reduction in NO release without harming the macrophage cells. nih.govresearchgate.net This indicates a potent anti-inflammatory effect at the cellular level. Other studies have confirmed that PEA and related molecules can exert anti-inflammatory actions by activating receptors like PPARα, which in turn modulates inflammatory pathways such as the NF-κB signaling axis. mdpi.com

Table 2: Anti-inflammatory Effect of PEA Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)Effect on NO Release
Phenyl-carbamic acid hexadecyl ester200Significant Reduction
100Significant Reduction
50Significant Reduction
25Significant Reduction
2-Methyl-pentadecanoic acid (4-nitro-phenyl)-amide200Significant Reduction
100Significant Reduction
50Significant Reduction
25Significant Reduction
Data derived from a study on PEA derivatives showing a significant reduction (p < 0.001) versus LPS-stimulated control. nih.gov

Anticancer Research

The anticancer potential of aminophenol derivatives has been a significant area of investigation. Research has primarily focused on how modifications to the core structure influence cytotoxicity against various cancer cell lines.

Novel 4-aminophenol (B1666318) benzamide-1,2,4-oxadiazole hybrids have been synthesized and evaluated for their antiproliferative activity. One compound, designated as 7k, demonstrated significant apoptosis-inducing effects against triple-negative breast cancer cells (MDA-MB-468 and MDA-MB-231) with IC50 values of 22.31 µM and 26.27 µM, respectively. nih.gov Molecular docking studies suggest that this activity is mediated through the targeting of MAP kinase p38. nih.gov

Derivatives of 4-acetylphenylamine bearing an imidazole (B134444) moiety have also been synthesized and tested against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Among the synthesized compounds, compounds 14 and 22 were identified as particularly potent against PPC-1 and U-87 cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov

The following table summarizes the anticancer activity of selected aminophenol derivatives.

Compound/DerivativeCancer Cell Line(s)ActivityReference
7k (4-aminophenol benzamide-1,2,4 oxadiazole hybrid)MDA-MB-468 (Triple-negative breast cancer)IC50: 22.31 µM nih.gov
MDA-MB-231 (Triple-negative breast cancer)IC50: 26.27 µM nih.gov
14 (4-acetophenone-imidazole derivative)PPC-1 (Prostate carcinoma)EC50: 4.1 ± 1.0 µM nih.gov
U-87 (Glioblastoma)EC50: 3.1 ± 0.1 µM nih.gov
22 (4-acetophenone-imidazole derivative)PPC-1 (Prostate carcinoma)EC50: 3.1 to 47.2 µM nih.gov
U-87 (Glioblastoma)EC50: 3.1 to 47.2 µM nih.gov

Antimicrobial and Antitubercular Studies

The structural motif of aminophenol is also present in compounds investigated for their antimicrobial and antitubercular properties.

A study on 4-aminophenol derivatives, specifically Schiff bases, revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. nih.govpharmacy180.com For instance, one derivative showed an inhibition zone of 14.18 mm against Staphylococcus aureus at a concentration of 1 mg/mL. nih.gov Another study reported that 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol exhibited promising antibacterial activity against both Gram-negative and Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. elsevierpure.com

In the realm of antitubercular research, a series of amino alcohol fused spirochromone conjugates were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. nih.gov One of the most potent derivatives in this series, compound 4f , exhibited a MIC of 3.13 μg/mL. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the amino alcohol scaffold in developing new antitubercular agents.

The table below presents the antimicrobial and antitubercular activities of selected related compounds.

Compound/DerivativeMicroorganismActivityReference
4-Aminophenol Schiff base derivativeStaphylococcus aureusInhibition zone: 14.18 mm (1 mg/mL) nih.gov
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-negative and Gram-positive bacteriaMIC: 8 µg/mL elsevierpure.com
4f (Amino alcohol fused spirochromone conjugate)Mycobacterium tuberculosis H37RvMIC: 3.13 μg/mL nih.gov

Biochemical Pathways and Molecular Targets

The precise biochemical pathways and molecular targets of this compound have not been explicitly elucidated. However, research on related aminophenol derivatives provides insights into their potential mechanisms of action.

The anticancer effects of some aminophenol derivatives are believed to be mediated through the induction of apoptosis. For example, novel 4-aminophenol benzamide-1,2,4-oxadiazole hybrids have been shown to target the MAP kinase p38, leading to apoptosis in triple-negative breast cancer cells. nih.gov This suggests that similar derivatives could interfere with key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies have also been employed to identify potential binding interactions with cancer-related proteins. nih.gov

The mechanism of action for the analgesic and antipyretic effects of p-aminophenol derivatives, such as paracetamol, involves the inhibition of cyclooxygenase (COX) enzymes, particularly in the brain. pharmacy180.com It is proposed that these compounds are more active on COX in the brain and less so in peripheral tissues where inflammation generates peroxides that can inhibit their action. pharmacy180.com The metabolism of p-aminophenol derivatives can lead to the formation of reactive metabolites which, in high doses, can cause toxicity. pharmacy180.com

In the context of antimicrobial activity, the mechanisms can be diverse. For some derivatives, it may involve the disruption of microbial cell membranes or interference with essential enzymes. For example, the antibacterial activity of some N-halamine derivatives is attributed to the oxidative properties of the halide atoms. researchgate.net

Structure Activity Relationship Sar Studies of 1 4 Aminophenyl 2 Ethylamino Ethanol and Analogues

Impact of the 4-Aminophenyl Moiety on Biological Activity

The substitution pattern on the phenyl ring is a primary determinant of a phenylethanolamine's activity and receptor selectivity. For beta-adrenergic agonists, hydroxyl groups at the 3 and 4 positions (a catechol moiety) are often associated with high potency. However, the replacement of these hydroxyl groups with other functionalities can modulate activity in distinct ways.

The presence of a 4-amino (-NH2) group, as seen in 1-(4-aminophenyl)-2-(ethylamino)ethanol, is a significant modification. This group is considered a "phenol equivalent" and can participate in interactions within the receptor binding site. nih.govoup.com Studies on various phenylethanolamine analogues demonstrate that substitutions at the para-position of the aromatic ring are crucial for activity. For instance, in some series of beta-blockers, para-substitution, particularly with acylamido groups, has been shown to yield cardioselective drugs. nih.gov While direct comparisons of a 4-amino group to a 4-hydroxy group in otherwise identical structures are complex, the amino group's hydrogen bonding capacity and electronic properties are key to its interaction with receptor residues. In other classes of compounds, such as diaryl urea (B33335) derivatives, a 4-aminophenyl group is a common structural motif for achieving desired biological effects. mdpi.com The specific nature of the substituent at the para-position can influence whether the compound acts as an agonist or antagonist and its selectivity for different receptor subtypes. nih.gov

Role of the Ethylamino Linker and Ethanol (B145695) Backbone

The ethanolamine (B43304) backbone is a cornerstone of adrenergic receptor ligands. nih.govoup.com This structural motif, comprising a two-carbon chain separating the aromatic ring from the amino group, and a hydroxyl group on the carbon adjacent to the ring (the β-carbon), is essential for proper orientation and interaction within the receptor's binding pocket. mdpi.com

Key interactions for phenylethanolamines at the β2-adrenergic receptor include:

An ionic interaction between the protonated amine of the side chain and the aspartate residue Asp113 in transmembrane helix 3 (TM3). nih.govnih.gov

Hydrogen bonds between the β-hydroxyl group and serine residues (Ser203, Ser204, Ser207) in transmembrane helix 5 (TM5). nih.govnih.gov

The alkyl substituent on the nitrogen atom (the N-substituent) significantly influences receptor selectivity and potency. pharmacy180.com A secondary amine is generally essential for agonist activity. nih.govoup.com Increasing the size of the N-alkyl group tends to decrease activity at α-adrenergic receptors while increasing activity at β-adrenergic receptors. pharmacy180.com The ethyl group in this compound represents a relatively small alkyl substitution. Compared to a simple methyl group (as in epinephrine) or a larger isopropyl group (as in isoproterenol), the ethyl group helps confer a specific profile of β-receptor activity. pharmacylibrary.com Studies comparing N-alkyl with N-aralkyl substitutions show that more complex groups can enhance affinity for certain receptor subtypes, indicating the N-substituent plays a critical role in fine-tuning the pharmacological profile. nih.govnih.gov

Stereochemical Influences on Receptor Binding and Activity

The β-carbon of the ethanolamine side chain is a chiral center, meaning that this compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(4-aminophenyl)-2-(ethylamino)ethanol. derangedphysiology.com This stereochemistry has a profound impact on biological activity, as receptor binding sites are themselves chiral.

For β-adrenergic agonists, the activity almost universally resides in the (R)-enantiomer. pharmacylibrary.comresearchgate.net The (R)-configuration is essential for the correct spatial orientation of the β-hydroxyl group, allowing it to form critical hydrogen bonds with serine residues in the binding pocket of the β2-adrenergic receptor. researchgate.net The (S)-enantiomer is often significantly less potent or inactive at the target receptor. nih.gov In some cases, the (S)-enantiomer can even exhibit different or opposing effects, such as pro-inflammatory actions observed with (S)-albuterol. nih.gov

The difference in potency between enantiomers can be dramatic. For example, in a series of fluoroaromatic beta-receptor ligands, the (S)-enantiomer was found to be up to 310 times more potent than the (R)-enantiomer (note: for aryloxypropanolamine antagonists, the stereochemical preference is typically reversed to (S)). nih.gov This highlights the stringent stereochemical requirements of the receptor binding site.

Table 1: Stereoselectivity at Adrenergic Receptors for Selected Ligands This table presents generalized data for classes of compounds to illustrate the principle of stereoselectivity.

Compound ClassMore Active Enantiomer (β-Agonist Activity)Less Active EnantiomerTypical Potency Ratio (More Active / Less Active)Reference
Phenylethanolamine Agonists (e.g., Albuterol)(R)-enantiomer(S)-enantiomerHigh (e.g., >100:1) researchgate.net
Aryloxypropanolamine Antagonists (e.g., Propranolol)(S)-enantiomer(R)-enantiomerHigh (e.g., >100:1) chapman.edu
Formoterol(R,R)-enantiomer(S,S)-enantiomer~1000-fold researchgate.net

Substituent Effects and Functional Group Modifications

Systematic modification of the this compound structure has been a key strategy for understanding SAR and developing new agents with optimized properties.

Aromatic Ring Substitutions: Replacing the 4-amino group with other functionalities significantly alters activity. As discussed, 3,4-dihydroxy substitution is optimal for potent, non-selective β-agonism, while 3,5-dihydroxy substitution can confer β2-selectivity. nih.gov Introducing a sulfonamide group on a phenyl ring attached to the ethanolamine scaffold has been shown to produce potent and long-acting β2-agonists. researchgate.net The position of the substituent is critical; for example, a meta-substituted primary sulfonamide was found to be more potent than its para- or ortho-analogues. researchgate.net

N-Substituent Modifications: Altering the N-ethyl group can fine-tune receptor selectivity. Increasing the bulk of the substituent, for example by replacing the ethyl group with a larger alkyl or an aralkyl group, can modulate the affinity for β1 versus β2 receptors. pharmacy180.comnih.gov For instance, replacing a hydroxyl group with a carboxyl group on an N-aralkyl substituent was found to reduce β2 potency much more than β1 potency, thereby shifting the selectivity profile. nih.gov

Side Chain Modifications: Substitution on the α-carbon (the carbon adjacent to the amino group) can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO), though it may also reduce direct receptor agonist activity. pharmacy180.com

Computational Modeling and Molecular Docking Approaches

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how this compound and its analogues bind to receptors like the β2-adrenergic receptor. bohrium.comnih.gov These studies complement experimental SAR data by explaining the observed activities in structural terms.

Molecular docking simulations can predict the binding pose of a ligand within the receptor's active site. orientjchem.orgsemanticscholar.org For phenylethanolamine agonists, these models consistently show the key interactions: the protonated amine with Asp113 (TM3), the β-hydroxyl group with serines in TM5, and the aromatic ring in a pocket formed by residues from several transmembrane helices. nih.govnih.gov

Furthermore, computational studies can distinguish between agonists and antagonists based on the conformational changes they induce in the receptor. nih.govnih.gov Agonist binding is proposed to induce subtle but critical movements in the receptor's transmembrane helices, particularly an "inward" tilt of TM5. nih.govnih.gov This conformational shift is a crucial step in the cascade of events leading to receptor activation. nih.gov MD simulations can also highlight the role of other receptor domains, such as the second extracellular loop (EL2), in facilitating the conformational changes required for agonist binding and activation. nih.gov By calculating the binding energies and analyzing the interaction patterns of various analogues, computational models can help rationalize SAR data and guide the design of new compounds with desired pharmacological profiles. nih.gov

Table 2: Key Interacting Residues in the β2-Adrenergic Receptor for Phenylethanolamine Ligands

Ligand MoietyKey Interacting Receptor Residue(s)Type of InteractionReference
Protonated AmineAsp113 (TM3)Ionic / Hydrogen Bond nih.govnih.gov
Protonated AmineAsn312 (TM7)Hydrogen Bond nih.gov
β-Hydroxyl GroupSer203, Ser204, Ser207 (TM5)Hydrogen Bond nih.govnih.gov
Aromatic RingPhe290 (TM6), Trp286 (TM6)π-π Stacking / Hydrophobic nih.gov

Derivatization Strategies and Analogue Development Based on 1 4 Aminophenyl 2 Ethylamino Ethanol Scaffold

Synthesis and Evaluation of Novel Analogues

The development of novel analogues from the 1-(4-aminophenyl)-2-(ethylamino)ethanol scaffold involves systematic chemical modifications to explore the structure-activity relationships (SAR). Key strategies include altering substituents on the aromatic ring, transforming the functional groups of the ethanolamine (B43304) side chain, and introducing entirely new ring systems.

Modifications on the Phenyl Ring

The phenyl ring of the scaffold is a prime target for modification. Substitutions on the ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. A common synthetic strategy involves starting with a substituted precursor, such as a nitrophenyl derivative, which can then be reduced to the key aminophenyl group.

Research has demonstrated the synthesis of analogues with various substituents on the phenyl ring. For instance, the synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol involves the use of a p-nitrophenyloxirane, where the nitro group serves as a precursor to the amine. acs.orgbohrium.com This nitro-intermediate is crucial in many synthetic pathways, including the preparation of the Mirabegron intermediate, where (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol is catalytically hydrogenated to its aminophenyl counterpart. googleapis.comgoogle.comgoogle.com Furthermore, the development of antitumor agents based on the related 2-(4-aminophenyl)benzothiazole structure has involved the synthesis of various fluorinated analogues to enhance potency and metabolic profiles. acs.orgbohrium.com These studies highlight that introducing substituents like halogens can modulate biological activity and pharmacokinetic properties. acs.orgbohrium.comnih.gov

Table 1: Examples of Phenyl Ring Modifications
Precursor/Analogue StructureModificationSynthetic Context/ApplicationReference(s)
1-(4-Nitrophenyl)-2-(...)ethanolNitro group at C4Common precursor to the 4-amino group, used in the synthesis of various analogues including intermediates for Mirabegron. googleapis.comgoogle.com
Fluorinated 2-(4-aminophenyl)benzothiazolesFluorine atoms on the phenyl or benzothiazole (B30560) ringSynthesized to improve metabolic stability and antitumor potency. acs.orgbohrium.com
2-(4-chlorobenzylamino)-1-(...)ethanolChloro group on ancillary benzyl (B1604629) ringModification of a related aminoalcohol scaffold to explore new structures with pharmacological activity. acs.orgbohrium.com

Variations on the Amino and Ethylamino Groups

The primary amino group at the C4 position of the phenyl ring and the secondary ethylamino group are key sites for derivatization to explore new chemical space and biological targets. The primary amine, in particular, can be readily converted into a wide range of functional groups, such as amides and ureas.

Studies have shown the successful synthesis of N-(4-aminophenyl)-substituted benzamides and 1-(4-aminophenyl)-3-substituted phenylureas. researchgate.net In these analogues, the core aminophenyl structure is acylated or reacted with isocyanates to form amide or urea (B33335) linkages, respectively. These modifications have led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer angiogenesis. researchgate.netresearchgate.net The ethylamino group can also be altered. For example, research into related aminoalcohols has involved replacing the ethyl group with a p-chlorobenzyl group, demonstrating the feasibility of modifying this secondary amine to generate new derivatives. acs.orgbohrium.com

Table 2: Examples of Amino and Ethylamino Group Variations
Modification TypeResulting Functional GroupTherapeutic Target/ApplicationReference(s)
Acylation of 4-amino groupN-(4-aminophenyl)-benzamideVEGFR-2 Inhibition researchgate.net
Reaction with isocyanates1-(4-Aminophenyl)-3-phenylureaVEGFR-2 Inhibition researchgate.net
Substitution on secondary amineN-(p-chlorobenzyl) groupGeneration of novel aminoalcohol derivatives. acs.orgbohrium.com

Heterocyclic Ring Incorporations

Fusing or linking heterocyclic rings to the this compound scaffold is a powerful strategy for generating structurally novel compounds with significant therapeutic potential. The aminophenyl moiety is an excellent starting point for the construction of various heterocyclic systems.

A prominent example is the synthesis of 2-(4-aminophenyl)benzothiazoles, which have shown potent and selective antitumor properties. bohrium.comnih.govresearchgate.netmdpi.com These compounds can be synthesized through methods like the condensation of o-aminothiophenols with 4-aminobenzoic acid derivatives. researchgate.netmdpi.com The resulting benzothiazole analogues have demonstrated significant activity against several cancer cell lines. bohrium.comnih.gov Other research efforts using related 1-(4-aminophenyl)ethanone precursors have yielded a wide array of heterocycles, including quinolines, pyrimidines, oxazepines, and tetrazoles, indicating the broad applicability of this synthetic approach to the core scaffold. researchgate.netresearchgate.net For instance, reaction of an aminophenyl precursor with amino acids can lead to imidazolidine (B613845) derivatives.

Table 3: Examples of Heterocyclic Ring Incorporations
Incorporated HeterocycleSynthetic ApproachResulting Compound ClassTherapeutic AreaReference(s)
BenzothiazoleCondensation of o-aminothiophenol with a 4-aminobenzoic acid derivative.2-(4-Aminophenyl)benzothiazolesOncology bohrium.comnih.govresearchgate.netmdpi.com
QuinolineCondensation of 4-aminoacetophenone with 4-chloro-7-trifluoromethylquinoline.Aminoquinoline derivativesGeneral Drug Discovery researchgate.net
Pyrimidine (B1678525)Cyclocondensation of amino-linked chalcones with guanidine.Aminopyrimidine derivativesGeneral Drug Discovery researchgate.net
ImidazolidineReaction of a Schiff base with an amino acid under microwave conditions.Imidazolidin-4-one derivativesGeneral Drug Discovery
Oxazepine / TetrazoleReaction of Schiff bases (from oxime) with anhydrides or sodium azide.1,3-Oxazepine / Tetrazole derivativesAntimicrobial researchgate.net

Application as Precursors in Pharmaceutical Chemistry

The this compound scaffold and its immediate precursors are valuable building blocks in the synthesis of pharmaceuticals. Their utility ranges from being key intermediates in the production of established drugs to serving as the foundation for the development of entirely new therapeutic agents. researchgate.netfishersci.fi

Intermediate in Known Pharmaceutical Syntheses (e.g., Mirabegron)

A structurally related analogue, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, is a pivotal intermediate in the synthesis of Mirabegron. google.commonarchinitiative.org Mirabegron is a β3-adrenergic receptor agonist used for the treatment of overactive bladder. newdrugapprovals.org In the most common synthetic routes, this aminophenyl ethanolamine derivative is prepared and then coupled with 2-amino-1,3-thiazol-4-ylacetic acid to form the final active pharmaceutical ingredient. googleapis.comchemicalbook.com The synthesis of the intermediate itself often starts from (R)-styrene oxide and 4-nitrophenethylamine, followed by reduction of the nitro group to the essential primary amine on the phenyl ring. newdrugapprovals.orggoogleapis.com This multi-step synthesis underscores the importance of the aminophenyl ethanolamine core structure in accessing complex pharmaceutical agents. googleapis.com

Table 4: Role in Mirabegron Synthesis
IntermediatePreceding StepKey ReactionFinal ProductReference(s)
(1R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanolCatalytic reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.Amide bond formation with 2-amino-1,3-thiazol-4-ylacetic acid using a coupling agent (e.g., EDC·HCl).Mirabegron googleapis.commonarchinitiative.orgnewdrugapprovals.orgchemicalbook.com

Development of Novel Therapeutic Agents

The inherent chemical tractability of the aminophenyl scaffold has enabled its use in the discovery of new drug candidates targeting various diseases. By modifying the primary amine or incorporating other functionalities, researchers have developed compounds with significant biological activity.

One major area of success has been in the development of kinase inhibitors for cancer therapy. researchgate.net Starting from N-(4-aminophenyl) building blocks, novel series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized. researchgate.netresearchgate.net These compounds, featuring biarylurea motifs, were designed as type II inhibitors of VEGFR-2, a critical regulator of angiogenesis. Several of these analogues displayed potent inhibition of VEGFR-2 at nanomolar concentrations. researchgate.nettandfonline.comdovepress.com Another significant application is the development of 2-(4-aminophenyl)benzothiazoles as highly potent and selective antitumor agents, which derive their activity from metabolic activation by the CYP1A1 enzyme in sensitive cancer cells. acs.orgbohrium.com

Table 5: Examples of Novel Therapeutic Agents Developed
Compound ClassTherapeutic TargetKey Structural FeaturesExample FindingReference(s)
Furo[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidine derivativesVEGFR-2Biarylurea motif linked to a fused pyrimidine scaffold.Potent inhibition of VEGFR-2 kinase activity, with some compounds achieving 100% inhibition at 10 µM. researchgate.netresearchgate.net
2-(4-Aminophenyl)benzothiazolesAntitumor (CYP1A1-mediated)Benzothiazole ring fused to the 4-aminophenyl core; substitutions on both rings modulate activity.2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole identified as a potent and broad-spectrum agent with GI50 < 1 nM in sensitive cell lines. acs.orgbohrium.comnih.gov
N-acyl-O-phenylenediamine analoguesAntitumor4-amino-N-(2'-aminophenyl)-benzamide structure.Preferential activity in slowly growing tumors like osteosarcoma and colorectal adenocarcinoma. nih.gov

Analytical and Characterization Methodologies in Research of 1 4 Aminophenyl 2 Ethylamino Ethanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical identification of 1-(4-Aminophenyl)-2-(ethylamino)ethanol, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR would provide essential information for structural verification.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to each unique proton environment. The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling. The protons on the ethanol (B145695) backbone (CH and CH₂) would appear as multiplets. The aromatic protons on the phenyl ring would likely show a pattern typical of a 1,4-disubstituted benzene (B151609) ring. Protons attached to heteroatoms (OH and NH) would appear as broad singlets that are often exchangeable with deuterium (B1214612) oxide.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. This allows for the confirmation of the total number of carbon atoms and provides information about their hybridization (sp³, sp²). The spectrum would feature signals for the two carbons of the ethyl group, the two carbons of the ethanol backbone, and the distinct carbons of the 4-substituted phenyl ring.

While specific spectral data for this compound is not detailed in the provided search results, the analysis of related structures like 2-(4-Aminophenyl)ethanol (B86761) and 2-(Ethylamino)ethanol confirms the expected signal patterns for the respective structural fragments chemicalbook.comchemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

Structural Unit Predicted ¹H NMR Signals Predicted ¹³C NMR Signals
Ethyl Group (-CH₂CH₃)Triplet (3H), Quartet (2H)~15 ppm, ~45 ppm
Ethanol Backbone (-CH(OH)CH₂-)Multiplet (1H), Multiplets (2H)~70 ppm, ~60 ppm
Aminophenyl Group (-C₆H₄NH₂)Doublets (AA'BB' system, 4H)~115-148 ppm range
Amine/Alcohol (-NH, -NH₂, -OH)Broad Singlets (4H total)N/A

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the exact mass of the molecular ion and reveals structural information through its fragmentation pattern.

Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecule would produce a molecular ion peak [M]⁺. Given the molecular formula C₁₀H₁₆N₂O, the expected monoisotopic mass is 180.1263 g/mol nih.gov. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for amino alcohols include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of a water molecule) nih.govdocbrown.info.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Ion Fragmentation Pathway
180[C₁₀H₁₆N₂O]⁺Molecular Ion [M]⁺
162[C₁₀H₁₄N₂]⁺Loss of H₂O from [M]⁺
136[C₈H₁₀NO]⁺Cleavage of the C-C bond between the ethylamino group and the backbone
121[C₇H₉N]⁺Fragment from cleavage of the C-C bond adjacent to the phenyl ring
106[C₇H₈N]⁺Common fragment for aminobenzyl structures

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The analysis of related compounds like 2-(4-Aminophenyl)ethanol and other amino alcohols supports the assignment of these characteristic frequencies chemicalbook.comnist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, H-bonded3400 - 3200 (Broad)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3400 - 3300
Secondary Amine (N-H)Stretching3350 - 3310
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CRing Stretching1600 & 1500
Amine N-HBending1650 - 1580
C-OStretching1260 - 1050
C-NStretching1335 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups). For this compound, the primary chromophore is the 4-aminophenyl group. The UV-Vis spectrum, typically recorded in a solvent like ethanol, would show absorption maxima (λmax) characteristic of the π → π* transitions within the substituted benzene ring. The position and intensity of these bands are influenced by the amino and hydroxyethylamino substituents on the ring. Studies on similar aromatic amines and phenols show characteristic absorptions in the 230-300 nm range researchgate.netresearchgate.net.

Table 4: Predicted UV-Vis Absorption for this compound in Ethanol

Electronic Transition Expected λmax (nm) Chromophore
π → π~240 nmPhenyl Ring
π → π~290 nmPhenyl Ring with Amine Substitution

Chromatographic Purity and Isomer Analysis

Chromatographic methods are essential for separating the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice for assessing both chemical purity and the ratio of stereoisomers.

HPLC is a high-resolution separation technique used to determine the purity of a substance and to separate chiral compounds.

Purity Analysis: A reversed-phase HPLC method is typically used to assess the purity of this compound. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound is detected as it elutes from the column, often by a UV detector set to one of the compound's absorption maxima (e.g., ~240 nm). The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Isomer Analysis: The compound this compound possesses a chiral center at the carbon atom bonded to the hydroxyl group. Therefore, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical in pharmaceutical research. This is achieved using chiral HPLC. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide range of chiral drugs, including amino alcohols. nih.govresearchgate.net

Table 5: Typical HPLC Conditions for Analysis of this compound

Parameter Purity Analysis (Reversed-Phase) Isomer Analysis (Chiral)
Column Type C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral (e.g., Cellulose or Amylose based CSP)
Mobile Phase Acetonitrile / Water with buffer (e.g., TFA)Hexane / Isopropanol (B130326) / Diethylamine
Detection UV at ~240 nmUV at ~240 nm
Flow Rate ~1.0 mL/min~0.5 - 1.0 mL/min
Purpose Quantify chemical impuritiesSeparate and quantify R- and S-enantiomers

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For polar molecules like this compound, which contain both amine and alcohol functional groups, direct GC analysis can be challenging. These functional groups can interact with the stationary phase of the GC column, leading to poor peak shapes (tailing) and reduced reproducibility. vt.edu

To overcome these issues, derivatization is a frequently employed strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability, resulting in improved chromatographic performance. vt.edunih.gov For amino alcohols, derivatization typically targets the active hydrogen atoms of the amine and hydroxyl groups. Reagents such as trifluoroacetic anhydride (B1165640) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to convert the amine and alcohol groups into less polar, more volatile trifluoroacetyl derivatives. nih.govnih.gov This approach not only improves peak symmetry but also enhances detection sensitivity. nih.gov

Alternatively, specialized capillary columns designed for the analysis of amines can be used for underivatized samples. For instance, the Agilent CP-Sil 8 CB for Amines column has been shown to be effective for eluting ethanolamines with good peak shape at lower temperatures than standard columns. gcms.cz

The GC system is typically equipped with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. vt.eduarxiv.org GC-MS is particularly valuable as it provides both retention time data from the GC and mass spectral data from the MS, which reveals the molecular weight and fragmentation pattern of the compound, confirming its structural identity. nih.govsemanticscholar.org

Table 1: Representative Gas Chromatography (GC) Conditions for Amino Alcohol Analysis

Parameter Condition Purpose/Comment
Column Capillary column (e.g., Rtx-5MS, CP-Sil 8 CB for Amines) nih.govgcms.cz Provides separation of components in the mixture. Specialized amine columns reduce peak tailing for underivatized analytes.
Injector Split/Splitless or Cold-On-Column Introduces the sample into the column. Cold-on-column can be beneficial for thermally sensitive compounds. vt.edu
Carrier Gas Helium or Hydrogen gcms.czsemanticscholar.org Mobile phase that carries the sample through the column.
Oven Program Temperature gradient (e.g., 60°C to 220°C) gcms.cz A programmed increase in temperature is used to elute compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) gcms.czsemanticscholar.org FID is used for general quantification. MS provides structural information for definitive identification.

| Derivatization | Optional (e.g., with MBTFA, HFBA, or propyl chloroformate) vt.edunih.govnih.gov | Often necessary to improve volatility and peak shape of polar amino alcohols. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for monitoring reaction progress, determining compound purity, and identifying appropriate solvent systems for column chromatography. niscpr.res.inmit.edu

For the analysis of this compound, the stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. niscpr.res.inresearchgate.net The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. The solvent, or eluent, moves up the plate by capillary action.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Since this compound is a polar compound, its mobility on the TLC plate is highly dependent on the polarity of the mobile phase. niscpr.res.in A common approach is to use a mixture of a non-polar solvent (e.g., hexane, toluene) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). researchgate.net The ratio of these solvents is optimized to achieve a good separation, ideally with the retention factor (Rf value) between 0.2 and 0.8. jfda-online.com

Visualization of the separated spots is achieved by various methods. Because the compound contains an aromatic ring, it is UV-active and can be visualized under a UV lamp (at 254 nm) as a dark spot on a plate containing a fluorescent indicator. epfl.chlibretexts.org Additionally, specific chemical stains can be used. Iodine vapor reacts with many organic compounds to produce yellow-brown spots. libretexts.org Ninhydrin is a classic reagent for detecting primary and secondary amines, which yields purple or pink spots upon heating. epfl.ch Another common stain for amines is a p-dimethylaminobenzaldehyde (p-DAB) solution. niscpr.res.in

Table 2: Thin-Layer Chromatography (TLC) Systems for Aromatic Amine Analysis

Component Description Examples
Stationary Phase A polar adsorbent coated on a plate. Silica Gel G, Alumina niscpr.res.inresearchgate.net
Mobile Phase A solvent or mixture of solvents of optimized polarity. Toluene, Hexane:Ethyl Acetate mixtures, Benzene:Ethyl Acetate niscpr.res.inresearchgate.net

| Visualization | Method to detect the compound's position on the plate. | UV light (254 nm), Iodine Vapor, Ninhydrin Spray, p-Dimethylaminobenzaldehyde (p-DAB) stain niscpr.res.inepfl.chlibretexts.org |

Chiral Chromatography

The presence of a stereocenter at the carbon atom bearing the hydroxyl group means that this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common platform for chiral separations of amino alcohols. nih.gov A wide variety of CSPs are commercially available and have been successfully applied to the resolution of chiral amines and amino alcohols. These include:

Pirkle-type phases: Based on small chiral molecules (like amino acid derivatives) bonded to a silica support.

Cyclodextrin-based phases: These use cyclodextrins, which are chiral, cyclic oligosaccharides, as the chiral selectors. researchgate.net

Ligand-exchange phases: These CSPs involve a chiral ligand coated or bonded to the support, which forms transient diastereomeric metal complexes with the analyte enantiomers. sigmaaldrich.com

The choice of mobile phase is critical for achieving separation on a given CSP. For many common CSPs used for amino alcohol separation, normal-phase conditions with mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol) are employed. chromatographyonline.com The addition of small amounts of an amine modifier to the mobile phase can sometimes improve peak shape.

Table 3: Chiral Chromatography Approaches for Amino Alcohol Separation

Technique Chiral Stationary Phase (CSP) Type Typical Mobile Phase Components
Chiral HPLC Pirkle-type nih.gov Hexane, Ethanol, Isopropanol
Cyclodextrin-based researchgate.net Acetonitrile, Methanol (B129727), Ethanol
Ligand Exchange sigmaaldrich.com Aqueous buffers with copper salts

| Chiral GC | Proline-derived nih.gov | Hydrogen or Helium (Carrier Gas) |

Other Methodologies for Compound Characterization

Beyond chromatographic techniques, spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for determining the molecular structure.

¹H NMR provides detailed information about the chemical environment of each proton in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the methine proton (-CH-OH), the methylene protons adjacent to the amine and the phenyl group, the ethyl group protons (CH₂ and CH₃), and the exchangeable protons of the amine (-NH) and hydroxyl (-OH) groups.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. When coupled with GC (as GC-MS), it offers a highly specific and sensitive analytical method. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, and various fragment ions that are characteristic of its structure, helping to confirm the identity of the analyte. vt.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary and secondary amines, C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring.

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